1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine
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Overview
Description
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a chlorophenoxy group, and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-tert-butyl-2-chlorophenol, which is then reacted with ethylene oxide to form 2-(4-tert-butyl-2-chlorophenoxy)ethanol. This intermediate is further reacted with 2-chloroethyl ether to yield 2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperazine ring can enhance binding affinity and specificity, while the tert-butyl and chlorophenoxy groups can modulate the compound’s pharmacokinetic properties[3][3].
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: Similar in structure but lacks the piperazine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring but different substituents.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar substituents but different functional groups.
Uniqueness
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the piperazine ring, along with the tert-butyl and chlorophenoxy groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31ClN2O2/c1-19(2,3)16-5-6-18(17(20)15-16)24-14-13-23-12-11-22-9-7-21(4)8-10-22/h5-6,15H,7-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMYXNRIZQSYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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